molecular formula C10H8ClN B1360239 6-Chloro-2-methylquinoline CAS No. 92-46-6

6-Chloro-2-methylquinoline

Cat. No. B1360239
CAS RN: 92-46-6
M. Wt: 177.63 g/mol
InChI Key: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It has a molecular weight of 177.63 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylquinoline consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position . The InChI string is InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

6-Chloro-2-methylquinoline is a solid compound . It has a melting point of 94-98 °C (lit.) . The compound has a XLogP3 value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .

Scientific Research Applications

6-Chloro-2-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It is a type of quinoline, which is a heterocyclic aromatic compound. Quinolines have a double-ring structure containing a benzene ring fused with a pyridine moiety .

Quinoline and its derivatives, including 6-Chloro-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

For example, there are various synthesis protocols reported in the literature for the construction of this scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

  • Biological and Pharmaceutical Applications Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

  • Culture of Pseudomonas putida QP1 6-Methylquinoline, a derivative of quinoline, can be used as a primary carbon source in the culture of Pseudomonas putida QP1 .

  • Synthesis of Fluorescent Probes 6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .

  • Antimicrobial Activity Some quinoline derivatives have shown potent antimicrobial activity comparable to standard ciprofloxacin .

  • Antimicrobial Activity Some quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

  • Inhibition of DNA Synthesis Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

  • Treatment of Various Infections Quinolines are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Safety And Hazards

6-Chloro-2-methylquinoline is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIBGIEIBQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238818
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylquinoline

CAS RN

92-46-6
Record name 6-Chloroquinaldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
M Behforouz, J Haddad, W Cai… - The Journal of Organic …, 1998 - ACS Publications
… Simple methods for the synthesis of novel 7-amino-6-chloro-2-methylquinoline-5,8-dione (7), 7-alkoxy-2-methylquinoline-5,8-diones (9−11), and quinoline quinols (12, 13) are described…
Number of citations: 54 pubs.acs.org
EH Sund, WD Lowe - Journal of Chemical and Engineering Data, 1983 - ACS Publications
Seven 1-phenyl-2-[2-(6-substltuted qulnolyl)] ethanones were synthesized by the condensation of 2-methyl-6-substltuted quinolines and methyl benzoate with sodium hydride as the …
Number of citations: 4 pubs.acs.org
A Smuszkiewicz, J López-Sanz… - Journal of Molecular …, 2013 - Elsevier
… These hybrid materials have been tested in the reaction between 2-amino-5-chlorobenzaldehyde and ethyl acetoacetate leading to ethyl 6-chloro-2-methylquinoline-3-carboxylate with …
Number of citations: 34 www.sciencedirect.com
Y Nagawa, M Ono, M Hirota, Y Hamada… - Bulletin of the Chemical …, 1976 - journal.csj.jp
… Similar deviations in coordination sites are also observed with 6-chloro-2-methylquinoline (5) and 6-chloro-8-methylquinoline (6). In the case of the 6-chloro-2-methyl derivative (5), the …
Number of citations: 11 www.journal.csj.jp
W Luo, WQ Lu, KQ Cui, Y Liu, J Wang… - Medicinal Chemistry …, 2012 - Springer
A series of N 1 -{4-[(10S)-dihydroartemisinin-10-oxyl]}phenylmethylene-N 2 -(2-methylquinoline-4-yl) hydrazine derivatives 9a–9n possessing 4-quinolylhydrazone and artemisinin …
Number of citations: 11 link.springer.com
N Bayrak - Chemistry Central Journal, 2018 - Springer
This article presents a complete and detailed study of synthesis, structural characterization, and possible applications of a new family of azanaphthoquinones as antimicrobial agents. A …
Number of citations: 7 link.springer.com
P Fuchs, U Hess, HH Holst, H Lund - Acta Chem. Scand. B, 1981 - actachemscand.org
RESULTS Cyclic voltammerry. CV was performed both in the absence and the presence of carbon dioxide in a range of sweep rates (v) from 0.4-103 V s ‘‘. The medium was N, N-…
Number of citations: 57 actachemscand.org
J Das, M Vellakkaran, D Banerjee - Chemical Communications, 2019 - pubs.rsc.org
… Interestingly, 6-chloro-2-methylquinoline 1i affords the E-vinylquinoline 5f without affecting the chloro-substituent. When 2,6-dimethyl pyrazine 1k was subjected to the olefination …
Number of citations: 23 pubs.rsc.org
NP Thekkeppat, B Bhattacharya, S Tothadi… - Journal of Molecular …, 2022 - Elsevier
… Compounds were synthesized by taking starting materials 6-Chloro-2-methylquinoline and the respective halogen substituted salicylaldehydes in a proper ratio. Crystals were grown as …
Number of citations: 3 www.sciencedirect.com
RM Cross, A Monastyrskyi, TS Mutka… - Journal of medicinal …, 2010 - ACS Publications
Since the 1940s endochin and analogues thereof were known to be causal prophylactic and potent erythrocytic stage agents in avian models. Preliminary screening in a current in vitro …
Number of citations: 137 pubs.acs.org

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